Formic acid; tetramethylammonium ion
Description
Contextualization of Quaternary Ammonium (B1175870) Salts and Formate (B1220265) Anions in Contemporary Chemical Science
Quaternary ammonium salts are a class of compounds characterized by a central, positively charged nitrogen atom bonded to four organic groups. wikipedia.org This permanent positive charge, independent of pH, imparts properties such as high water solubility and the ability to act as phase-transfer catalysts, facilitating reactions between substances in different phases (e.g., an aqueous and an organic phase). sielc.com The tetramethylammonium (B1211777) cation, [N(CH₃)₄]⁺, is the simplest of these, valued for its small size and well-defined structure. wikipedia.orgnih.gov
The formate anion, HCOO⁻, is the conjugate base of formic acid and is recognized for its role as a reducing agent and a C1 source in various chemical transformations. nih.gov It is a key player in processes like the reductive Heck coupling of alkenes, where it serves as a reductant. nih.gov The anion's ability to participate in catalytic cycles, for instance in the conversion of CO₂, further highlights its importance in contemporary green chemistry initiatives.
The combination of a hydrophilic quaternary ammonium cation like tetramethylammonium with a functional anion like formate can lead to the formation of protic ionic liquids or salts with specific catalytic or reactive properties. A 2024 study, for example, investigated the ionic bonding in tetramethylammonium salts, including the formate, using density functional theory and X-ray crystallography, providing fundamental insights into the cation-anion interactions that govern the compound's behavior. acs.org
Scope and Significance in Academic Research
Tetramethylammonium formate is finding its niche in several areas of academic and industrial research, demonstrating its versatility as a catalyst and a functional material. Its applications range from polymer chemistry to materials science and organic synthesis.
In the realm of materials science, research has shown that tetramethylammonium formate can be an effective curing catalyst. A study on the development of high-hardness and wear-resistant SiO₂ film coatings on acrylic substrates found that the addition of tetramethylammonium formate significantly enhanced the adhesion of the coating to the substrate and reduced the curing time. researchgate.net Another study on the synthesis of YBa₂Cu₃O₇₋ₓ (YBCO) superconductors explored the use of various ammonium compounds, including tetramethylammonium formate, in creating eutectic mixtures with metal nitrates. mdpi.com
A significant and recent application of tetramethylammonium formate is in the chemical recycling of plastics. A 2025 study highlighted its role as a protic ionic liquid in the depolymerization of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.org This research demonstrated that tetramethylammonium formate could effectively break down PET into its monomer, terephthalic acid (TPA), which can then be reused, offering a promising strategy for mitigating microplastic pollution. acs.org
In organic synthesis, aqueous tetramethylammonium formate has been utilized as a reductant in palladium-catalyzed reductive Heck reactions, showcasing its utility in carbon-carbon bond formation. nih.gov Commercial suppliers also note its use as a polymer catalyst, a component in electronics for residue removal, and as a non-halide ionic strength modifier. sacheminc.com
The following tables present detailed findings from selected research, illustrating the compound's performance in different applications.
Table 1: Performance of Tetramethylammonium Formate in PET Depolymerization
| Parameter | Value | Reference |
|---|---|---|
| Reaction Time | 30 min | acs.org |
| Temperature | 110 °C | acs.org |
| PET Conversion | >99% | acs.org |
Table 2: Application of Tetramethylammonium Formate as a Curing Catalyst
| Application | Observation | Reference |
|---|---|---|
| SiO₂ film coating on acrylic substrates | Enhanced adhesion strength | researchgate.net |
Table 3: Physicochemical Properties of Tetramethylammonium Formate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₃NO₂ | nih.gov |
| Molecular Weight | 119.16 g/mol | nih.gov |
| CAS Number | 59138-84-0 | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C5H14NO2+ |
|---|---|
Molecular Weight |
120.17 g/mol |
IUPAC Name |
formic acid;tetramethylazanium |
InChI |
InChI=1S/C4H12N.CH2O2/c1-5(2,3)4;2-1-3/h1-4H3;1H,(H,2,3)/q+1; |
InChI Key |
WWIYWFVQZQOECA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C.C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Protocols for Formic Acid; Tetramethylammonium Ion
Established Laboratory and Industrial Synthesis Routes
The most prominent and well-documented method for synthesizing tetramethylammonium (B1211777) formate (B1220265) is the reaction between trimethylamine (B31210) ((CH₃)₃N) and methyl formate (HCOOCH₃). google.com This process is a cornerstone for the industrial production of high-purity quaternary ammonium (B1175870) hydroxides, where tetramethylammonium formate serves as a crucial intermediate. google.com
Table 1: Established Synthesis Route for Tetramethylammonium Formate
| Reactants | Solvent | Reaction Conditions | Product | Key Findings/Notes | Reference |
|---|---|---|---|---|---|
| Trimethylamine, Methyl Formate | Methanol (B129727) or Ethanol | Varies (e.g., elevated temperature and pressure) | Tetramethylammonium Formate | Serves as an intermediate for tetramethylammonium hydroxide (B78521) production. Industrial yield can be a cost factor. | google.com |
Innovations in Green Chemistry for Sustainable Preparation
In response to the growing demand for environmentally benign chemical processes, significant research has been directed toward sustainable methods for producing formates, including tetramethylammonium formate. A key focus of this research is the utilization of carbon dioxide (CO₂) as a C1 feedstock.
One innovative approach involves the direct synthesis from a tertiary amine, carbon dioxide, and hydrogen. google.com A patented process describes the reaction of a nitrogenous base containing a tertiary nitrogen atom (such as triethylamine) with CO₂ and hydrogen in the presence of a soluble transition metal catalyst, like ruthenium trichloride. google.com This reaction, conducted in an alcoholic or aqueous alcoholic solvent, yields the corresponding ammonium formate salt, which can then be separated by distillation. google.com This method is significant as it converts CO₂, a greenhouse gas, into a value-added chemical.
Further advancements in CO₂ utilization include processes that begin with carbon capture. google.com One such process involves capturing CO₂ with an amine solution to form an ammonium bicarbonate intermediate. This intermediate is subsequently hydrogenated to produce ammonium formate. google.com High-yield production of formate has also been demonstrated by hydrogenating CO₂-derived ammonium carbamates at room temperature using a palladium nano-catalyst, achieving yields of approximately 92%. rsc.org
Electrochemical reduction of CO₂ is another promising green pathway. mdpi.comresearchgate.net This technique uses electricity, ideally from renewable sources, to reduce CO₂ to formate at a catalyst-coated electrode. researchgate.net Research has demonstrated efficient formate production in a gas diffusion reactor, achieving high faradaic efficiency over a wide potential range. researchgate.net
Table 2: Green Synthesis Methodologies for Formate Production
| Methodology | Reactants | Catalyst/Conditions | Key Principle | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation of CO₂ | Tertiary Amine, CO₂, H₂ | Soluble Group VIII Transition Metal (e.g., RuCl₃) | Utilization of CO₂ as a C1 feedstock to produce formate salts. | google.com |
| Hydrogenation of Captured CO₂ | Ammonium Bicarbonate/Carbamate, H₂ | Palladium Nano-catalyst / Room Temperature | Integration of carbon capture with chemical synthesis for a circular carbon economy. | google.comrsc.org |
Advanced Purification and Isolation Techniques for Research Applications
The purity of tetramethylammonium formate is critical for its various applications, particularly in the electronics industry and as a precursor for synthesizing high-purity tetramethylammonium hydroxide (TMAH). google.comsacheminc.com Following synthesis, the crude product often requires one or more purification steps to remove unreacted starting materials, solvents, and byproducts.
For industrial applications where tetramethylammonium formate is an intermediate for TMAH, the formate solution is subjected to electrolysis in a cell equipped with a cation exchange membrane. google.com This process effectively separates the tetramethylammonium cations from formate anions and other impurities, yielding a high-purity TMAH solution, though it can be contaminated with small amounts of formic acid.
General purification techniques applicable to ammonium formate salts include distillation, which is effective for separating the salt from the reaction mixture, especially when there is a significant difference in boiling points between the product and other components. google.comgoogle.com Crystallization is another powerful method for obtaining the compound in a highly pure, solid form. By dissolving the crude product in a suitable solvent and then changing conditions (e.g., cooling) to induce crystallization, impurities remaining in the solution can be effectively removed. google.com
For removing specific contaminants, such as metal compounds that may originate from catalysts, methods like washing with an alkali solution, adsorption on materials like activated carbon, silica (B1680970) gel, or zeolites, or treatment with an ion exchanger can be employed. google.com For research and specialized applications, tetramethylammonium formate is often supplied as a purified aqueous solution, for example, at a concentration of 30% w/w. sacheminc.comfishersci.cafishersci.com
Table 3: Purification and Isolation Techniques
| Technique | Description | Application/Purpose | Reference |
|---|---|---|---|
| Electrolysis | Use of a cation exchange membrane to separate cations from anions. | Primary method for converting the formate salt to high-purity tetramethylammonium hydroxide. | google.com |
| Distillation | Separation based on differences in boiling points. | Removal of solvents and volatile impurities from the product. | google.comgoogle.com |
| Crystallization | Solidification of the product from a solution to form a pure crystalline solid. | Isolation of the product in high purity; removal of soluble impurities. | google.com |
| Adsorption | Use of high-surface-area materials to trap impurities. | Removal of trace impurities, such as residual metal catalysts, using activated carbon, silica gel, or zeolites. | google.com |
Theoretical and Computational Investigations of Formic Acid; Tetramethylammonium Ion
Electronic Structure and Bonding Analysis
Computational chemistry methods are pivotal in understanding the intrinsic properties of the tetramethylammonium (B1211777) formate (B1220265) ion pair, revealing details about its geometry, charge distribution, and the forces governing the interaction between the cation and anion.
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been used to determine the optimized geometry and energy minima of the tetramethylammonium formate ion pair. core.ac.uk Studies show a specific and favored orientation between the tetramethylammonium (TMA⁺) cation and the formate (HCOO⁻) anion. acs.org
In the calculated structure, the formate anion interacts with one of the faces of the tetrahedral TMA⁺ cation. acs.org One of the oxygen atoms of the formate anion is positioned in a "head-to-head" arrangement with a single hydrogen atom on the cation. acs.org The second oxygen atom of the formate anion is oriented to interact with the other two hydrogen atoms on the same face of the TMA⁺ cation in a bifurcated manner. acs.org This specific arrangement represents a stable, energy-minimized conformation for the ion pair in the gas phase. core.ac.ukacs.org
Electron population analysis, using methods like the Natural Population Analysis (NPA) based on the Natural Bond Orbital (NBO) framework, provides a detailed picture of the charge distribution within the tetramethylammonium formate ion pair. acs.org These calculations reveal significant polarization effects. acs.org
The two oxygen atoms of the carboxylate group in the formate anion exhibit a combined charge that is substantially more negative than the formal -1 charge of the anion, a consequence of polarization of the carbon-oxygen bonds. acs.org This increased electron density on the oxygen atoms is drawn from the carboxyl carbon and its attached hydrogen atom. acs.org In one DFT study, the combined charge on the two oxygen atoms was calculated to be -1.587, while the carboxyl carbon held a positive charge of +0.639. acs.org
Table 1: Calculated Natural Population Analysis (NPA) Charges in Tetramethylammonium Formate
| Species / Atom Group | Calculated Charge (e) |
| Tetramethylammonium (TMA⁺) Ion | +0.893 |
| Formate (HCOO⁻) Ion | -0.897 |
| Formate Oxygen Atoms (Combined) | -1.587 |
| Formate Carboxyl Carbon | +0.639 |
| Data sourced from DFT calculations using the Natural Bond Orbital (NBO) method. acs.org |
The interaction between the tetramethylammonium cation and the formate anion is governed by electrostatic forces and hydrogen bonding, leading to the stable geometric configurations identified as energy minima. core.ac.ukacs.org The calculated structure, with one oxygen in a direct head-to-head orientation and the other bifurcating two hydrogens, reflects the most favorable interaction potential. acs.org This arrangement maximizes the electrostatic attraction between the negatively charged oxygen atoms of the formate and the positively polarized hydrogen atoms on the exterior of the TMA⁺ cation. acs.org The polarization observed in the formate ion is a general phenomenon also seen in related ion pairs like tetramethylammonium nitrite (B80452) and nitrate (B79036), suggesting a common feature of these interactions. acs.org
Molecular Dynamics (MD) Simulations
While static DFT calculations reveal properties of an isolated ion pair, Molecular Dynamics (MD) simulations are employed to understand the behavior of tetramethylammonium formate in a condensed phase, such as in solution, providing insights into solvation and aggregation.
Computational models are used to simulate how tetramethylammonium formate behaves in different solvents. core.ac.uk Solvation models like the SMD (Solvation Model based on Density) and CPCM (Conductor-like Polarizable Continuum Model) have been applied to approximate the influence of solvents such as diethyl ether and acetonitrile (B52724) on the ion pair's energy. core.ac.uk These simulations help calculate the free energy of solvation, which is the energy change associated with transferring the ion pair from the gas phase into a solution. core.ac.uk
Experimentally, the solubility of tetramethylammonium formate provides context for these simulations; it is soluble in methanol (B129727) but insoluble in less polar solvents like dichloromethane (B109758) (CH₂Cl₂), acetonitrile (CH₃CN), and tetrahydrofuran (B95107) (THF). nih.gov This suggests that strong solvent-ion interactions, particularly hydrogen bonding with protic solvents like methanol, are crucial for dissolving the salt. MD simulations can explicitly model these specific interactions, such as the formation of hydrogen bonds between the solvent molecules and the formate anion, to replicate the microscopic environment. researchgate.net
Molecular dynamics simulations are a powerful tool for investigating the dynamics of interionic association and the formation of aggregates in solution. researchgate.net For related systems involving ionic liquids and deep eutectic solvents, MD simulations are used to analyze structural properties through radial and spatial distribution functions, coordination numbers, and hydrogen bond analysis. researchgate.net These analyses reveal how cations and anions arrange themselves relative to one another in a liquid state. researchgate.net
In the context of tetramethylammonium formate, such simulations could model how individual ion pairs interact with each other at higher concentrations. Key interactions driving association would be the hydrogen bonds between the formate anion of one pair and the TMA⁺ cation of another. By tracking these interactions over time, MD simulations can elucidate the pathways and stability of larger clusters or aggregates, providing a dynamic picture that complements the static view from electronic structure calculations.
Reaction Mechanism Elucidation via Computational Chemistry
While direct computational studies exclusively modeling the reaction mechanisms of the formic acid-tetramethylammonium ion pair are not extensively available in the reviewed literature, insights can be drawn from theoretical investigations of analogous and related systems, such as protonated formic acid and formic acid clusters. These studies provide a foundational understanding of the plausible pathways for reactions involving the formate moiety.
Transition State Characterization and Reaction Barrier Calculations
Computational studies on similar systems, such as the formic acid dimer, have been instrumental in characterizing transition states and calculating the energy barriers associated with proton transfer. For the concerted double proton transfer in the formic acid dimer, a transition state with a barrier of approximately 30.6 kJ mol⁻¹ (2559 cm⁻¹) has been calculated, a value that reproduces experimental tunneling splitting. researchgate.net The presence of an external electric field has been shown to lower this barrier, thereby increasing the rate of proton transfer. nih.gov
In the context of the formic acid; tetramethylammonium ion, a primary reaction pathway to consider is the proton transfer from formic acid to the conceptual (though not explicitly present) counterion or solvent, facilitated by the electrostatic environment of the tetramethylammonium cation. The characterization of the transition state for this process would involve locating a saddle point on the potential energy surface corresponding to the transfer of the acidic proton. The energy of this transition state relative to the ground state of the ion pair would define the reaction barrier.
Advanced computational methods, such as those combining density functional theory (DFT) with coupled-cluster theory [CCSD(T)], are employed to accurately calculate these barrier heights. mdpi.com For instance, in the hydroxyl radical-initiated hydrogen abstraction from methane, the presence of a single formic acid molecule was found to lower the reaction barrier, indicating a catalytic effect. mdpi.comnih.gov While not a direct analogue, this demonstrates the significant influence of the local chemical environment on reaction barriers.
Table 1: Calculated Reaction Barrier Heights in Related Systems
| Reacting System | Reaction Type | Calculated Barrier Height (kcal/mol) | Computational Method |
| Formic Acid Dimer | Double Proton Transfer | ~7.3 | 3D Model based on Theoretical Calculations |
| ·OH + CH₄ (+HCOOH) | H-abstraction | ~3.76 | CC//M06-2X |
| ·OH + CH₄ | H-abstraction | ~5 | CC//M06-2X |
This table presents data from analogous systems to infer potential energy barriers relevant to reactions involving formic acid.
Mechanistic Pathways of Degradation and Decomposition
The degradation of the this compound system would likely be initiated by the decomposition of the formate component. Studies on protonated formic acid have identified key decomposition channels. researchgate.net Following protonation, the resulting HC(OH)₂⁺ ion is a crucial intermediate. researchgate.net This species can then decompose via a single transition state into two primary product channels: HCO⁺ and H₂O, or CO and H₃O⁺. researchgate.netnih.gov The specific product formation is determined by the post-transition state dynamics. researchgate.net
Another potential degradation pathway for the formate ion is decarboxylation, where it decomposes into carbon dioxide and a hydride ion. This process is known to occur in various chemical reactions where formate acts as a reducing agent. researchgate.net
In the context of the tetramethylammonium formate ion pair, the degradation would likely proceed through the initial protonation of the formate ion by a proton source (which could be another formic acid molecule in a cluster or an external acidic species), followed by the decomposition pathways identified for protonated formic acid. The tetramethylammonium cation, being a stable quaternary ammonium (B1175870) ion, is less likely to undergo degradation under typical conditions but would influence the energetics of the formate decomposition through its electrostatic field.
Investigations into the radiolysis of formic acid and formate solutions have shown that at acidic pH, formic acid is attacked by hydroxyl (•OH) and hydrogen (H•) radicals to form a •COOH radical, which can further react to produce CO₂. sigmaaldrich.com While these conditions are more extreme than typical thermal degradation, they provide insight into the fundamental bond-breaking processes of the formate species.
Quantum Chemical Modeling of Hydrogen Bonding and Proton Donor Capabilities
The interaction between formic acid and the tetramethylammonium ion is dominated by hydrogen bonding and electrostatic forces. Quantum chemical modeling is essential for understanding the nature and strength of these interactions. The tetramethylammonium cation, while lacking a traditional proton-donating group, can act as a proton donor through its methyl hydrogens, forming C-H···O hydrogen bonds with the oxygen atoms of the formate ion. researchgate.net
Ab initio calculations on complexes of tetramethylammonium with formate have shown that hydrogen bonding leads to an increase in the positive charge on the involved hydrogen atoms and a corresponding increase in the negative charge on the carbon atoms of the methyl groups. researchgate.net This charge polarization is a hallmark of hydrogen bond formation. researchgate.net These calculations also predict an elongation of the C-H bonds participating in the hydrogen bonding. researchgate.net
Molecular dynamics simulations of the analogous tetramethylammonium-acetate system have provided a detailed picture of the ion pairing in solution. nih.gov These simulations, particularly those based on ab initio methods, accurately model the specific ion pairing signatures observed in neutron scattering experiments. nih.gov They reveal the structural arrangement of the ion pair, which is crucial for understanding the directionality and strength of the hydrogen bonds.
The proton donor capability of formic acid is, of course, its most prominent chemical feature. In the presence of the tetramethylammonium cation, the acidity of the formic acid proton is influenced by the electrostatic environment. Computational studies on formic acid clusters have shown that proton transfer is a key dynamic process, with the barrier to transfer being highly dependent on the number and arrangement of the participating molecules. nih.govbohrium.com The formation of a contact ion pair between two formic acid molecules has been identified as a precursor to proton transfer. nih.gov In the case of the tetramethylammonium formate system, the formate ion acts as the proton acceptor, and the strength of the hydrogen bond between the formic acid and formate (in a potential cluster) will dictate the proton donor capability.
Table 2: Key Characteristics of Hydrogen Bonding in Tetramethylammonium-Carboxylate Systems
| Interacting Species | Key Finding | Computational Method |
| Tetramethylammonium-Formate | Increased positive charge on H-atoms, elongation of C-H bonds | Ab initio (3-21G*) |
| Tetramethylammonium-Acetate | Detailed ion pairing structures revealed | Neutron Scattering & Molecular Dynamics Simulations |
This table summarizes findings from studies on tetramethylammonium interacting with formate and the analogous acetate (B1210297) ion.
Advanced Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For tetramethylammonium (B1211777) formate (B1220265), the IR spectrum is a superposition of the absorption bands corresponding to the tetramethylammonium cation and the formate anion.
The tetramethylammonium cation, with its tetrahedral arrangement of methyl groups around a central nitrogen atom, exhibits characteristic C-H stretching and bending vibrations, as well as C-N skeletal vibrations. wikipedia.orgrsc.org The formate anion, the simplest carboxylate, has distinct vibrational modes, including symmetric and asymmetric stretching of the C-O bonds, which are particularly sensitive to the chemical environment. researchgate.netacs.org
Table 1: Representative Infrared (IR) Vibrational Frequencies for Tetramethylammonium Formate
| Frequency (cm⁻¹) | Assignment | Ion |
|---|---|---|
| ~2980-3020 | C-H Asymmetric & Symmetric Stretching | Tetramethylammonium |
| ~2830 | C-H Stretching | Formate |
| ~1570-1600 | C=O Asymmetric Stretching (ν_as(COO⁻)) | Formate |
| ~1480 | CH₃ Asymmetric Deformation | Tetramethylammonium |
| ~1360-1380 | C-H In-plane Bending | Formate |
| ~1350 | C-O Symmetric Stretching (ν_s(COO⁻)) | Formate |
| ~950 | C-N Asymmetric Stretching | Tetramethylammonium |
| ~780 | O-C-O Bending (δ(OCO)) | Formate |
Note: Frequencies are approximate and can shift based on the physical state (solid, solution) and intermolecular interactions.
Recent studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to characterize products and reaction mixtures containing tetramethylammonium formate, confirming its utility in various applications such as a catalyst in the synthesis of hybrid composites. acs.orgresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about the structure and purity of a compound by probing the magnetic properties of atomic nuclei.
¹H and ¹³C NMR are routine methods for confirming the identity of tetramethylammonium formate. The high symmetry of the tetramethylammonium cation means that all 12 protons on the four equivalent methyl groups are chemically identical, as are the four carbon atoms. This results in a single, sharp resonance in both the ¹H and ¹³C NMR spectra. The formate anion contributes a single proton and a single carbon to the structure, each giving rise to a distinct signal.
The chemical shifts are a key identifier. While specific spectra for tetramethylammonium formate are noted in recent literature, detailed shift data is not always provided. acs.org However, based on data for the individual ions and related compounds, the expected chemical shifts can be reliably predicted. researchgate.netspectrabase.comhmdb.cachemicalbook.comchemicalbook.com
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for Tetramethylammonium Formate
| Nucleus | Ion | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Tetramethylammonium | ~3.1 - 3.2 | Singlet |
| ¹H | Formate | ~8.4 - 8.5 | Singlet |
| ¹³C | Tetramethylammonium | ~55 | Singlet |
| ¹³C | Formate | ~166 - 171 | Singlet |
Note: Shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary with solvent and concentration. core.ac.ukoregonstate.edu
The integration of the ¹H NMR signals should show a 12:1 ratio for the tetramethylammonium protons to the formate proton, providing a straightforward method for purity assessment.
NMR spectroscopy is not limited to static structural analysis; it is also a superb technique for studying molecular dynamics and interactions. For tetramethylammonium formate, NMR can be used to probe phenomena such as ion pairing, solvation, and rotational dynamics.
Intermolecular interactions, such as hydrogen bonding between the formate anion and the methyl protons of the tetramethylammonium cation, can be investigated through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov NOESY experiments detect through-space interactions between protons that are in close proximity, providing direct evidence of how the cation and anion associate in solution. nih.gov
The tetramethylammonium cation is known to act as a structure-directing agent in some chemical systems, where it can stabilize specific oligomeric structures through non-covalent interactions. NMR studies can elucidate the nature of these interactions, revealing how the cation's hydrophobic surface and the charge distribution influence the surrounding molecules. ebi.ac.uk Similarly, studies on the formate ion have used NMR to probe its binding to other molecules, demonstrating how changes in chemical shifts and relaxation times can provide information on binding modes and dynamics. nih.gov
X-ray Diffraction Studies
X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a crystalline solid, offering precise measurements of bond lengths, bond angles, and crystal packing.
Although a specific, published crystal structure of tetramethylammonium formate was not identified in the surveyed literature, its solid-state structure can be inferred from the extensive crystallographic data available for other tetramethylammonium salts, such as the chloride, nitrate (B79036), and various organic salts. wikipedia.orgacs.orgiucr.org
These studies consistently show that the tetramethylammonium cation adopts a tetrahedral geometry, with the four methyl groups arranged symmetrically around the central nitrogen atom. wikipedia.orgacs.org The formate anion is known to be planar. nih.gov Therefore, a single-crystal X-ray diffraction analysis of tetramethylammonium formate would be expected to confirm the tetrahedral geometry of the cation and the planar structure of the formate anion, providing precise bond lengths and angles for both ions within the crystal lattice.
Table 3: Anticipated Crystallographic Parameters from Single-Crystal X-ray Diffraction
| Parameter | Description | Expected Value/Feature |
|---|---|---|
| Cation Geometry | Arrangement of atoms in [N(CH₃)₄]⁺ | Tetrahedral N, with C-N-C angles ≈ 109.5° |
| Anion Geometry | Arrangement of atoms in HCOO⁻ | Planar, with O-C-O angle ≈ 125° |
| Crystal System | The symmetry of the unit cell | To be determined experimentally |
| Space Group | The specific symmetry elements of the crystal | To be determined experimentally |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell | To be determined experimentally |
The way the tetramethylammonium cations and formate anions pack together in a crystal is governed by a balance of electrostatic forces and van der Waals interactions, including hydrogen bonding. tandfonline.com In the crystal structures of other tetramethylammonium salts, the anions are often situated in the voids created by the packing of the bulky cations. acs.orgiucr.org
Phase Transition Studies using X-ray Diffraction
For related compounds, such as tetramethylammonium tetrachlorometallates, extensive phase transition studies using X-ray diffraction have been conducted. For instance, research on tetramethylammonium tetrachloroferrate(III) ([TMA][FeCl4]) and tetramethylammonium bromotrichloroferrate(III) ([TMA][FeBrCl3]) reveals multiple structural phase transitions at various temperatures, which have been characterized by changes in their X-ray diffraction patterns. researchgate.netacs.org These studies detail shifts in crystal symmetry and lattice parameters, providing insight into the structural dynamics of these complex salts. researchgate.netacs.org However, this information is specific to salts with large inorganic anions and cannot be directly extrapolated to the formate salt.
Similarly, studies on metal-formate frameworks incorporating other ammonium (B1175870) cations, like [NH4][Mg(HCOO)3], show structural phase transitions linked to the ordering and dynamics of the ammonium cations within the framework cavities. nih.gov These investigations highlight the utility of variable-temperature X-ray diffraction in understanding structure-property relationships in formate-based materials. nih.gov
Despite the utility of the technique, specific crystallographic data and phase transition temperatures for tetramethylammonium formate remain uncharacterized in the available literature.
Other Advanced Spectroscopic and Analytical Techniques
Detailed spectroscopic and advanced analytical data for Formic acid; tetramethylammonium ion are scarce in the public domain. While general chemical properties are known, in-depth analysis using techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and various forms of spectroscopy (e.g., Infrared, Raman, NMR) specifically for the pure compound is not extensively documented.
Thermal analysis techniques are crucial for identifying phase transitions and decomposition pathways. For example, DSC and TGA are routinely used to measure heat flow and mass loss as a function of temperature, which can indicate melting points, crystallization events, and decomposition temperatures. iitk.ac.inslideshare.net Studies on related tetramethylammonium salts, such as the nitrate and various tetrachlorometallates, have utilized these methods to characterize their thermal behavior. researchgate.netresearchgate.net For instance, DSC measurements on tetramethylammonium tetrachlorogallate(III) and tetrachloroferrate(III) show distinct heat flow anomalies corresponding to their phase transitions. researchgate.net TGA and Differential Thermal Analysis (DTA) have been used to study the decomposition of tetramethylammonium nitrate in combination with other nitrates, showing significant mass loss at specific temperature ranges. researchgate.net
The following table summarizes the types of data that would be expected from such analyses, though specific values for tetramethylammonium formate are not available.
| Analytical Technique | Information Provided |
| Differential Scanning Calorimetry (DSC) | Melting point, crystallization temperature, heat of fusion, glass transition temperature. |
| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperature, moisture/solvent content. |
| Infrared (IR) & Raman Spectroscopy | Identification of functional groups, information on molecular structure and intermolecular interactions. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the chemical environment of atoms (¹H, ¹³C). |
Without dedicated studies on tetramethylammonium formate, a detailed and scientifically accurate depiction of its advanced spectroscopic and analytical characteristics cannot be provided at this time.
Applications of Formic Acid; Tetramethylammonium Ion in Advanced Materials and Solvent Systems
Integration into Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs) Research
Ionic liquids (ILs) and deep eutectic solvents (DESs) are classes of solvents with low melting points, negligible vapor pressure, and high thermal stability. These characteristics make them attractive as green alternatives to traditional volatile organic solvents. youtube.com DESs, in particular, are formed from a mixture of a quaternary ammonium (B1175870) salt (like a tetramethylammonium (B1211777) salt) and a hydrogen bond donor (HBD), resulting in a eutectic mixture with a melting point lower than its individual components. elsevierpure.com The tetramethylammonium cation, paired with the formate (B1220265) anion, is a constituent of such systems, which are being investigated for a variety of chemical applications.
Development as Novel Solvents for Specialized Reactions
The unique solvent properties of systems containing tetramethylammonium formate make them suitable for specialized chemical reactions. For instance, tetramethylammonium formate is utilized as a component in electronics formulations, specifically for residue removers and photoresist strippers. sacheminc.com In these applications, its ionic nature and solvent capability help to dissolve and remove unwanted organic and inorganic residues from microelectronic components without damaging the delicate circuitry.
The formation of deep eutectic solvents using tetramethylammonium salts with various hydrogen bond donors allows for the creation of tunable solvents. elsevierpure.com By altering the hydrogen bond donor or the molar ratio of the components, the physicochemical properties of the resulting solvent, such as viscosity, conductivity, and polarity, can be finely adjusted to suit the requirements of a specific reaction, such as a polymer catalyst or as a synthetic reagent. elsevierpure.comsacheminc.com
Applications in Biocatalysis and Protein Stability
The stability of proteins and enzymes in non-aqueous environments is crucial for biocatalysis. Ionic liquids based on alkylammonium formates have been investigated for their ability to enhance enzyme activity and stability. uwa.edu.au Research on hen's egg white lysozyme (B549824) in the presence of various protic room temperature ionic liquids, including ethylammonium (B1618946) formate (EAF), has shown that the formate anion plays a significant role. uwa.edu.aubohrium.com
Studies revealed that formate-based ILs could not only maintain the protein's structure but also significantly increase its activity compared to its function in a standard buffered aqueous solution. uwa.edu.aubohrium.com For example, in the presence of ethanolammonium formate (EtAF), the enzymatic activity of lysozyme was six times higher than in a buffer solution. uwa.edu.aubohrium.com Furthermore, circular dichroism (CD) spectra confirmed that the protein's conformation did not change after being extracted using a DES-based aqueous two-phase system, indicating that these solvents can provide a stable environment for biomolecules. nih.gov These findings suggest that solvents incorporating the tetramethylammonium formate structure could offer new possibilities for protein extraction and biocatalytic processes. nih.gov
Table 1: Effect of Formate-Based Ionic Liquids on Lysozyme Activity An interactive table summarizing research findings on the enhanced activity of lysozyme in the presence of different alkylammonium formate ionic liquids.
| Ionic Liquid Cation | Concentration (wt%) | Relative Enzyme Activity Increase | Key Finding | Source |
| Ethylammonium | Not specified | Not specified | Promotes protein refolding after heating. | uwa.edu.au |
| Propylammonium | < 62.5% | Not specified | Effective at promoting refolding at lower concentrations. | uwa.edu.au |
| Ethanolammonium | Not specified | 6x higher than buffer | Stabilizes lysozyme against high-temperature unfolding. | uwa.edu.aubohrium.com |
| 2-Methoxyethylammonium | Not specified | Not specified | Effective refolding additive, similar to EAF. | uwa.edu.au |
Chemical Recycling of Polymer Materials
Chemical recycling aims to break down polymers into their constituent monomers or other valuable chemicals, offering a path to a circular economy for plastics. researchgate.net The tetramethylammonium ion plays a role in specialized polymer recycling processes, particularly within the electronics industry. google.com
In the recycling of waste developer fluid containing tetramethylammonium hydroxide (B78521) (TMAH) and dissolved photoresist polymers, a "de-blocking" step is employed. google.com By adding an acid, the strongly basic TMAH is neutralized and converted into the tetramethylammonium ion (TMA+). google.com This change in the chemical environment causes the organic photoresist polymers to precipitate out of the solution, allowing for their separation and removal. google.com This process showcases the application of the tetramethylammonium ion's chemical properties to facilitate the separation and recycling of specific polymer materials from a complex chemical waste stream. google.com
Carbon Dioxide (CO2) Capture and Conversion Technologies
The capture and subsequent utilization of CO2 is a critical strategy for mitigating greenhouse gas emissions. nih.goveurekalert.org Integrated systems that capture CO2 and convert it into valuable chemicals like formic acid (or formate) are of high interest. nih.gov In these systems, amine solutions are often used to capture CO2, which can then be directly hydrogenated. nih.gov This process leads to the formation of alkylammonium formate salts, directly connecting CO2 capture with the synthesis of the components of tetramethylammonium formate. nih.gov
Furthermore, ionic liquids are utilized as the electrolyte medium for the electrochemical reduction of CO2. acs.org Research has shown that in an IL/acetonitrile (B52724)/water electrolyte, CO2 can be efficiently reduced at cathode materials to produce formate with high faradaic efficiency. acs.org The ionic liquid medium is crucial in modulating the reaction products. acs.org These integrated capture and conversion technologies represent a promising pathway for transforming captured CO2 into useful chemical products like formate. nih.govnih.gov
Application as Clay Swelling Inhibitors in Enhanced Oil Recovery (EOR) Fluids
In the oil and gas industry, the swelling of water-sensitive clay minerals in reservoir formations can lead to significant permeability reduction and operational problems, a phenomenon known as formation damage. researchgate.netnih.gov Clay stabilizers are added to drilling and fracturing fluids to prevent this. google.com Tetramethylammonium formate is identified as an effective non-halide-containing clay stabilizer for oilfield applications. sacheminc.com
The mechanism relies on the tetramethylammonium cation. google.com This cation effectively inhibits clay swelling through cation exchange, where it replaces native cations like sodium on the clay platelet surfaces. google.comresearchgate.net The hydrophobicity of the tetramethylammonium groups is believed to further decrease the osmotic influx of water between the clay platelets, thus retarding swelling. google.com The use of quaternary ammonium cations as clay swelling inhibitors is a well-established strategy to maintain wellbore stability and enhance oil recovery. nih.govgoogle.com
Table 2: Role of Tetramethylammonium Cation in Clay Swelling Inhibition An interactive table detailing the mechanism and advantages of using tetramethylammonium ions as clay stabilizers in EOR.
| Feature | Description | Mechanism | Source |
| Component | Tetramethylammonium (TMA+) Cation | The active agent that interacts with clay minerals. | google.com |
| Action | Cation Exchange | TMA+ replaces native, more hydratable cations (e.g., Na+) on the clay surface. | google.comresearchgate.net |
| Effect | Reduced Surface Hydration | The larger, more hydrophobic nature of TMA+ reduces the clay's tendency to absorb water. | google.com |
| Outcome | Swelling Inhibition | Prevents clay platelets from swelling and dispersing, which preserves formation permeability. | researchgate.netnih.gov |
| Advantage | Non-Halide Formulation | Tetramethylammonium formate offers a chloride-free alternative to common stabilizers like KCl. | sacheminc.com |
Role as a Structure-Directing Agent (SDA) in Zeolite Crystallization
Zeolites are crystalline aluminosilicates with porous structures that make them highly valuable as catalysts and adsorbents. tdl.org The synthesis of zeolites with specific framework structures often requires the use of an organic structure-directing agent (OSDA), also known as a template. tdl.orgnih.gov The tetramethylammonium (TMA+) cation is a well-studied OSDA that is essential for the formation of certain types of zeolites, such as the LTA (Linde Type A) framework. rsc.orgtue.nl
The TMA+ cation directs the crystallization process by organizing silicate (B1173343) and aluminosilicate (B74896) oligomers in the synthesis solution into specific arrangements that act as precursors to the final zeolite structure. rsc.orgtue.nl Ab initio molecular dynamics simulations have shown that TMA+ plays a crucial role in controlling the predominant silicate species in solution by coordinating with them. rsc.orgtue.nl Specifically, TMA+ has been shown to stabilize the formation of the double 4-ring (D4R) silicate structure, a key building block for certain zeolites. rsc.org The size and charge of the OSDA, such as TMA+ or the related tetraethylammonium (B1195904) (TEA+), are critical in determining which zeolite topology is formed. nih.gov
Table 3: Tetramethylammonium (TMA+) as a Structure-Directing Agent (SDA) An interactive data table summarizing the function of TMA+ in the synthesis of zeolites.
| Function | Description | Target Structure | Mechanism | Source |
| Template | Guides the assembly of inorganic building blocks. | The TMA+ cation acts as a template around which the zeolite framework forms. | LTA-type zeolites | rsc.orgtue.nl |
| Stabilizer | Stabilizes specific silicate oligomers in solution. | TMA+ coordinates with silicate precursors, favoring the formation of specific shapes. | Double 4-Ring (D4R) | rsc.orgtue.nl |
| Director | Controls the final crystalline structure. | The presence of TMA+ is indispensable for the crystallization of certain zeolite frameworks. | LTA, other frameworks | rsc.org |
Utilization as a Reaction Medium in Specific Synthetic Transformations
The chemical compound formic acid; tetramethylammonium ion, also known as tetramethylammonium formate, is recognized as a type of ionic liquid. While the broader class of ammonium formates and ionic liquids has seen extensive investigation as reaction media, detailed research focusing specifically on tetramethylammonium formate for synthetic transformations is not widely documented in publicly available scientific literature. Its applications are noted in commercial contexts as a polymer catalyst, coating catalyst, hardening agent, and as a synthetic reagent. nih.gov
Ionic liquids, in general, are explored as alternative solvents in a variety of organic reactions, including palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, and Sonogashira reactions. nih.govliv.ac.uknih.gov These reactions are fundamental in the formation of carbon-carbon bonds, a critical step in the synthesis of numerous organic compounds, including pharmaceuticals and complex materials. The use of ionic liquids can offer advantages in terms of reaction rates, selectivity, and catalyst recycling. liv.ac.uk
Furthermore, the synthesis of nitrogen-containing heterocycles, which are core structures in many biologically active compounds, is another area where novel reaction media are continuously explored. nih.govnih.gov The unique properties of ionic liquids can influence the reaction pathways and yields in the synthesis of these complex molecules.
While analogous ammonium salts like triethylammonium (B8662869) formate and ammonium formate have been documented as effective hydrogen donors and reaction media components in catalytic transfer hydrogenations and other reductive transformations, specific data on the performance of tetramethylammonium formate in similar roles is scarce in peer-reviewed publications.
Due to the limited availability of detailed research findings in the public domain specifically employing tetramethylammonium formate as a reaction medium, a comprehensive data table of its performance in various synthetic transformations cannot be compiled at this time. Further dedicated research and publication in this specific area are needed to fully characterize its potential as a versatile reaction solvent.
Catalytic Roles and Mechanistic Aspects of Formic Acid; Tetramethylammonium Ion
Phase Transfer Catalysis (PTC) Mechanisms and Efficiency
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. fluorochem.co.ukvestachem.com The catalyst, a phase transfer agent, transports a reactant from one phase to another where the reaction can proceed. fluorochem.co.uk Quaternary ammonium (B1175870) salts, such as tetramethylammonium (B1211777) salts, are commonly employed as phase transfer catalysts. fluorochem.co.ukvestachem.com
The mechanism of PTC generally involves the exchange of an anion from an aqueous phase with the anion of the quaternary ammonium salt. vestachem.com This newly formed ion pair, now with increased organophilicity, can migrate into the organic phase, carrying the reactant anion with it. vestachem.com For tetramethylammonium formate (B1220265), the tetramethylammonium cation ([N(CH₃)₄]⁺) can pair with a desired anion from an aqueous or solid phase, facilitating its transfer into an organic medium where it can react with a substrate. vestachem.comoperachem.com
The efficiency of a phase transfer catalyst is influenced by several factors, including the lipophilicity of the cation. vestachem.com While tetramethylammonium is the smallest and least lipophilic of the tetraalkylammonium cations, its effectiveness as a phase transfer catalyst has been demonstrated in specific applications, such as the selective chloride/fluoride (B91410) exchange reaction of activated aryl chlorides with potassium fluoride. operachem.com In this context, tetramethylammonium chloride was found to be an effective catalyst when the water content in the system is carefully controlled. operachem.com The relatively small size of the tetramethylammonium cation can be a disadvantage as it may not partition as effectively into the organic phase compared to its longer-chain counterparts like tetrabutylammonium (B224687). vestachem.com However, its specific ion-pairing properties can be advantageous in certain reactions.
Catalytic Applications in Organic Synthesis
The formation of carbon-fluorine (C-F) bonds is of significant interest in medicinal and materials chemistry. Nucleophilic fluorination is a primary method for introducing fluorine into organic molecules, and this often involves the use of a fluoride source in conjunction with a phase transfer catalyst to enhance the nucleophilicity of the fluoride ion. nih.gov In this context, while the specified compound is tetramethylammonium formate, the key reactive species for nucleophilic fluorination is the fluoride anion (F⁻). The tetramethylammonium cation serves as the phase transfer catalyst, and the formate anion is typically a non-participating counter-ion that is exchanged for fluoride.
Tetramethylammonium fluoride (TMAF) is a well-established reagent for nucleophilic fluorination. nih.gov The tetramethylammonium cation is crucial for delivering a more "naked" and therefore more reactive fluoride anion in aprotic polar solvents like DMSO or DMF. nih.gov The use of tetramethylammonium salts in these reactions allows for the fluorination of a variety of substrates, including activated aryl halides, through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov
The general scheme for such a reaction would involve a fluoride source (e.g., KF) and a catalytic amount of a tetramethylammonium salt. The tetramethylammonium cation would exchange its counter-ion (in this case, formate) for the fluoride ion, forming a more soluble and reactive tetramethylammonium fluoride species in the organic phase. This species then delivers the fluoride ion to the substrate.
It is important to note that the direct use of tetramethylammonium formate for C-F bond formation would necessitate an in-situ source of fluoride. The formate anion itself does not act as a fluorinating agent. Therefore, in the context of C-F bond formation, the role of "Formic acid; tetramethylammonium ion" is primarily centered on the catalytic function of the tetramethylammonium cation as a phase transfer catalyst for a fluoride source.
The ring-opening of epoxides is a valuable transformation in organic synthesis, providing access to 1,2-difunctionalized compounds. This reaction can be catalyzed by both acids and bases. Quaternary ammonium salts have been shown to be effective catalysts for the ring-opening of epoxides with various nucleophiles. fluorochem.co.uk For instance, the acetylation of 1,2-epoxydodecane (B1583528) with acetic anhydride (B1165640) is efficiently catalyzed by quaternary ammonium salts, with excellent yields being achieved under solvent-free conditions. fluorochem.co.uk
In the context of acidolysis, which involves the ring-opening of an epoxide by a carboxylic acid, tetramethylammonium formate can potentially play a dual role. The tetramethylammonium cation can act as a phase transfer catalyst, facilitating the interaction between the epoxide (often in an organic phase) and the formate/formic acid (which may be in a separate phase or have limited solubility). The formate anion, or formic acid itself, can act as the nucleophile that attacks the epoxide ring.
The mechanism for the base-catalyzed ring-opening of an epoxide with a strong nucleophile is typically an SN2-type reaction, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring. nih.gov In an acid-catalyzed mechanism, the epoxide oxygen is first protonated, making it a better leaving group, followed by nucleophilic attack on one of the epoxide carbons. princeton.edu The regioselectivity of the acid-catalyzed opening depends on the structure of the epoxide; for asymmetric epoxides, the nucleophile generally attacks the more substituted carbon due to the development of partial positive charge at this position in the transition state. princeton.edu
While specific studies detailing the use of tetramethylammonium formate for the acidolysis of epoxides are not prevalent in the reviewed literature, the known catalytic activity of other quaternary ammonium salts in epoxide ring-opening reactions suggests its potential utility. fluorochem.co.ukoperachem.com The reaction would likely proceed via nucleophilic attack of the formate anion on the epoxide, with the tetramethylammonium cation facilitating the process. The table below summarizes the catalytic activity of various quaternary ammonium salts in the acetylation of 1,2-epoxydodecane, which provides a model for the reactivity of such catalysts in epoxide ring-opening reactions.
| Catalyst | Conversion (%) | Selectivity to Diacetate (%) |
| Tetrabutylammonium bromide | 100 | 98 |
| Tetrabutylammonium chloride | 98 | 98 |
| Tetrabutylammonium iodide | 95 | 95 |
| Benzyltriethylammonium chloride | 97 | 97 |
Data adapted from a study on the acetylation of 1,2-epoxydodecane with acetic anhydride. fluorochem.co.uk
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis. A significant advancement in this area is the use of formate salts as a source of hydrogen in a process known as transfer hydrogenation. fluorochem.co.ukphasetransfercatalysis.com This approach avoids the need for gaseous hydrogen and offers a safe and practical alternative for reductive cross-coupling reactions.
Tetramethylammonium formate can be a key component in these reactions. The formate anion serves as the hydride donor, while the tetramethylammonium cation can act as a phase transfer catalyst, particularly when using inorganic formate salts. However, studies have also shown that the choice of cation can influence the reaction, with tetrabutylammonium salts often being used. fluorochem.co.uk
An efficient catalytic system for the reductive cross-coupling of activated aryl bromides with aryl iodides has been developed using a palladium(I) precatalyst and a formate salt. fluorochem.co.uk The reaction proceeds via a novel catalytic cycle where the Pd(I) precatalyst is converted to a dianionic species, which facilitates the oxidative addition of the aryl halide. phasetransfercatalysis.com This is followed by a rapid and reversible palladium-to-palladium transmetalation, leading to the formation of hetero-diarylpalladium dimers that reductively eliminate to give the cross-coupled product. fluorochem.co.ukphasetransfercatalysis.com
The formate-mediated transfer hydrogenation is orthogonal to other common cross-coupling reactions like Suzuki and Buchwald-Hartwig couplings, as it tolerates functional groups such as pinacol (B44631) boronates and anilines. fluorochem.co.ukphasetransfercatalysis.com Furthermore, these methods have been shown to be effective for challenging substrates like 2-pyridyl systems. phasetransfercatalysis.com The use of aryltrimethylammonium salts as coupling partners in palladium-catalyzed cross-coupling reactions has also been reported, highlighting the versatility of the tetramethylammonium group in this area of synthesis.
There is currently no specific information available in the reviewed scientific literature regarding the catalytic application of "this compound" for the regioselective functionalization of polyols and carbohydrates. While the functionalization of these substrates is a significant area of research, and phase transfer catalysis is sometimes employed, a direct role for tetramethylammonium formate has not been documented in the available sources.
Elucidation of Catalytic Reaction Pathways and Intermediates
Understanding the reaction pathways and identifying key intermediates is crucial for optimizing catalytic processes. For the reactions involving tetramethylammonium formate, mechanistic studies have shed light on the underlying processes.
In the context of C-F bond formation , as discussed, the primary reaction is a nucleophilic aromatic substitution (SNAr). nih.gov The reaction can proceed through a stepwise mechanism involving the formation of a stabilized Meisenheimer complex as an intermediate. nih.gov Alternatively, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has also been proposed. nih.gov The role of the tetramethylammonium cation is to provide a "naked" fluoride anion, which enhances its nucleophilicity and reactivity. nih.gov
For the acidolysis of epoxides catalyzed by quaternary ammonium salts, the mechanism is dependent on the reaction conditions. In a base-catalyzed scenario, a direct SN2 attack of the nucleophile (formate) on the less hindered carbon of the epoxide is expected. nih.gov In an acid-catalyzed pathway, the epoxide is first activated by protonation, followed by nucleophilic attack. princeton.edu The regioselectivity is directed towards the more substituted carbon, and the reaction proceeds with inversion of stereochemistry at the site of attack. princeton.edu
The catalytic cycle for the aryl halide cross-coupling via formate-mediated hydrogenation has been elucidated through experimental and computational studies. fluorochem.co.ukphasetransfercatalysis.com A simplified representation of the catalytic cycle is as follows:
The Pd(I) precatalyst is converted to a more reactive dianionic Pd(I) dimer.
Oxidative addition of the aryl halide to the dianionic palladium complex occurs.
A rapid and reversible Pd-to-Pd transmetalation takes place, forming both homo- and hetero-diarylpalladium dimers. fluorochem.co.uk
The hetero-diarylpalladium dimers are more stable and have a lower barrier to reductive elimination, leading to the selective formation of the cross-coupled product. fluorochem.co.uk
The formate anion acts as the reductant to regenerate the active palladium catalyst.
This detailed mechanistic understanding allows for the rational design of more efficient and selective cross-coupling reactions.
Contributions to Green Chemistry in Catalytic Processes
The principles of green chemistry are increasingly pivotal in the design of modern chemical processes, emphasizing the reduction of hazardous substances, the use of renewable feedstocks, and the improvement of energy efficiency. The ion pair of formic acid and tetramethylammonium ion, forming tetramethylammonium formate, embodies several of these principles through its versatile roles in catalysis, acting as a catalyst, a reagent, and a solvent.
A significant area where the unique properties of this compound contribute to green chemistry is in the realm of carbon dioxide (CO₂) utilization. The conversion of CO₂ into valuable chemicals is a key strategy for mitigating its atmospheric concentration. Research has shown that organic catalysts can be highly effective for CO₂ reduction. While direct studies on tetramethylammonium formate are emerging, closely related quaternary ammonium formates have demonstrated remarkable catalytic activity. For instance, tetrabutylammonium (TBA) formate has been identified as a superior catalyst for the hydrosilylation of CO₂, achieving a 99% selectivity and a 98% yield for the formate product under mild conditions (60°C). asianscientist.com This reaction is significant as the resulting silyl (B83357) formate can be readily converted to formic acid, a valuable hydrogen carrier for fuel cells, or used as an intermediate for synthesizing other organic compounds like carboxylic acids and amides. asianscientist.com The high turnover number of up to 1,800 observed with TBA formate, which is substantially higher than previously known catalysts, underscores the potential of tetraalkylammonium formates in efficient CO₂ transformation. asianscientist.com
The tetramethylammonium cation itself, paired with other anions, has been shown to be an effective component in green catalytic systems. For example, tetramethylammonium methyl carbonate is a metal-free, environmentally benign catalyst for the transesterification of various esters and alcohols. rsc.org This highlights the potential of the tetramethylammonium moiety to participate in or stabilize catalytic cycles in a green context.
Furthermore, the formate anion is a key player in various catalytic hydrogenation reactions, often generated in situ from formic acid. Formic acid is considered a sustainable and safe source of hydrogen for transfer hydrogenation reactions, which are crucial in organic synthesis. These reactions, often catalyzed by metals like palladium on carbon, can proceed efficiently using formic acid or its salts, such as ammonium formate, as the hydrogen donor, eliminating the need for handling gaseous hydrogen. utrgv.edu
The use of tetramethylammonium formate as a component in catalytic systems aligns with several green chemistry principles. Its potential as a metal-free catalyst reduces reliance on toxic and expensive heavy metals. rsc.orgyoutube.com Its role in CO₂ conversion contributes to a circular carbon economy. Moreover, its application in aqueous solutions or as a neat reagent can reduce the need for volatile organic solvents. fishersci.ptthermofisher.com The compound is also noted for its use as a polymer catalyst and a catalytic reducing agent. sacheminc.com
Below is a data table summarizing the catalytic performance of a closely related tetraalkylammonium formate in a key green chemistry application, illustrating the potential of the "this compound" system.
Interactive Data Table: Catalytic Performance of Tetrabutylammonium (TBA) Formate in CO₂ Hydrosilylation
| Catalyst | Substrate | Product | Selectivity (%) | Yield (%) | Temperature (°C) | Turnover Number (TON) | Source |
| TBA Formate | CO₂ | Silyl Formate | 99 | 98 | 60 | up to 1,800 | asianscientist.com |
This data showcases the high efficiency and selectivity of a tetraalkylammonium formate in a green catalytic process, suggesting a promising avenue for the application of tetramethylammonium formate.
Fundamental Intermolecular Interactions and Chemical Reactivity
Detailed Analysis of Hydrogen Bonding Interactions
In the tetramethylammonium (B1211777) formate (B1220265) ion pair, the interactions are not limited to simple electrostatic attraction. A significant aspect is the formation of hydrogen bonds where the tetramethylammonium (TMA) cation, typically not considered a classical hydrogen bond donor, participates in such interactions with the formate anion.
Ab initio calculations have been employed to study the complexes of tetramethylammonium with anions like formate. researchgate.net These studies reveal that the methyl groups of the TMA cation can act as proton donors to the oxygen atoms of the formate anion. researchgate.net This interaction is characterized by an elongation of the C-H bonds involved in the bonding and a concurrent increase in the positive charge on the participating hydrogen atoms and negative charge on the respective carbon atoms. researchgate.net While more than one methyl group on the TMA cation can engage in hydrogen bonding, the effects are most pronounced with one CH₃ group. researchgate.net
The formation of these C-H···O hydrogen bonds induces noticeable shifts in the vibrational spectra of the molecule. Specifically, infrared spectroscopy studies show that hydrogen bonding results in red shifts of the antisymmetric CH₃ stretching vibration, which can be as large as 60 cm⁻¹. researchgate.net
Theoretical calculations provide insight into the geometry of these hydrogen bonds. The table below summarizes key geometrical parameters for the N-C-H···X type of hydrogen bond, based on calculations with a 3-21G* basis set. researchgate.net
| Parameter | Value |
| N-C-H Angle (degrees) | 107.5 |
| C-H···O Angle (degrees) | 148.5 |
| H···O Distance (Å) | 2.016 |
| N···O Distance (Å) | 3.696 |
| This interactive table shows calculated geometrical parameters for the hydrogen bond between the tetramethylammonium cation and a generic anion (X), with values specifically relevant for the formate interaction. researchgate.net |
The hydrogen bonding pattern in hydrated complexes of formate has also been examined, revealing that the hydrogen bond lengths can vary significantly depending on the surrounding hydration shell. rsc.org For instance, the principal hydrogen bond length in HCO₂⁻···HOH interactions can range from 1.46 to 2.05 Å. rsc.org
Investigation of Cation-Anion Binding Modes and Energetics
The binding between the tetramethylammonium cation and the formate anion is a result of ionic bonding, influenced significantly by polarization effects and specific geometric arrangements. nih.gov
Density Functional Theory (DFT) calculations have elucidated the preferred binding structure. In tetramethylammonium formate, the formate anion orients itself in a specific manner relative to the cation. The calculated structure shows one of the formate's oxygen atoms in a direct, "head-to-head" arrangement with one hydrogen atom on a methyl group of the TMA cation. nih.gov The other oxygen atom of the formate anion is positioned to interact with the other two hydrogen atoms on the same face of the TMA cation in a "bifurcating" mode. nih.gov
A critical factor in the strength of this binding is the polarization of the ions. In the formate anion, the two oxygen atoms draw electron density away from the carboxyl carbon. This leads to the oxygen atoms having calculated charges of -0.814e and -0.773e, which is a more negative charge than the formally assigned -0.5e for each. nih.gov Consequently, the carboxyl carbon becomes more positive (+0.639e). This charge polarization suggests that the oxygen atoms form a stronger ionic bond with the hydrogen atoms on the TMA cation than might otherwise be expected. nih.gov
While specific energetic values for the tetramethylammonium formate ion pair are not detailed in the provided search results, analogous systems provide context. For instance, ab initio calculations on tetramethylammonium fluoride (B91410), which also features strong C-H···X⁻ hydrogen bonds, show interaction energies of -10.8 kcal/mol per hydrogen bond in the solid state and -11.5 kcal/mol for each of the three C-H···F⁻ bonds in the gas-phase ion-pair. researchgate.net These values highlight the significant energetic contribution of such interactions to the stability of the ion pair.
| Binding Mode Feature | Description |
| Primary Oxygen Interaction | Head-to-head arrangement with one C-H group. nih.gov |
| Secondary Oxygen Interaction | Bifurcates the two remaining C-H groups on the same cationic face. nih.gov |
| Charge on Oxygen 1 | -0.814e nih.gov |
| Charge on Oxygen 2 | -0.773e nih.gov |
| Charge on Carboxyl Carbon | +0.639e nih.gov |
| This interactive table summarizes the key features of the cation-anion binding in tetramethylammonium formate as determined by DFT calculations. nih.gov |
Reactivity Profiles and Decomposition Pathways under Varied Conditions
Tetramethylammonium formate serves as a synthetic reagent and catalyst in various chemical processes. sacheminc.com Its reactivity is largely centered on the properties of the formate anion, which can be decomposed under specific conditions.
The decomposition of alkylammonium formates can be achieved at elevated temperatures and pressures using specific catalysts. One documented process involves the decomposition of trialkylammonium formates in the presence of a hydrogen-containing gas and catalysts containing metals from groups 8-12 of the periodic table, such as copper, nickel, or cobalt. google.com This process, conducted at temperatures around 180°C and pressures up to 90 bar, results in the breakdown of the formate into carbon monoxide (CO) and water, or carbon dioxide (CO₂) and hydrogen. google.com
The compound is also used as a component in electronic formulations for applications like photoresist stripping and as a polymer catalyst, indicating its utility in controlled chemical transformations. sacheminc.com
| Condition | Catalyst/Reagent | Decomposition Products |
| Elevated Temperature (~180°C) and Pressure (~90 bar) google.com | Group 8-12 Metals (e.g., Cu, Ni, Co) with H₂ gas | CO + H₂O or CO₂ + H₂ |
| Catalytic Decomposition (general formate) rsc.org | Cation-exchanged molecular sieves | CO + H₂O |
| Catalytic Decomposition (of ammonium (B1175870) formate) researchgate.net | Palladium on carbon | H₂ + CO₂ + NH₃ |
| This interactive table outlines the decomposition pathways for formates under different catalytic conditions. |
Emerging Research Directions and Future Prospects
Exploration of New Synthetic Applications and Catalytic Systems
Tetramethylammonium (B1211777) formate (B1220265) is being actively investigated as a versatile reagent and catalyst in a range of synthetic transformations. Its utility spans from being a component in catalytic systems to a reagent in its own right.
One of the prominent areas of research is its application in catalytic transfer hydrogenation (CTH) reactions. In these reactions, tetramethylammonium formate, often in conjunction with a transition metal catalyst like palladium on carbon, serves as an efficient and convenient source of hydrogen. This method provides a safer and more experimentally straightforward alternative to using gaseous hydrogen. Research has demonstrated the selective reduction of various functional groups using this system.
Recent studies have also highlighted the role of tetramethylammonium formate as a polymer catalyst, coating catalyst, and hardening agent . nih.gov Its ability to be prepared in various solvents or as a solid allows for its customization in different industrial applications. nih.gov Furthermore, it is being explored as a component in formulations for electronics , specifically in residue removers and photoresist strippers. nih.gov
The compound also shows promise as a synthetic reagent in various organic transformations. Its non-halide nature makes it an attractive option as a clay stabilizer in the oil and gas industry and as an ionic strength modifier in chromatographic processes. nih.gov The exploration of its use in multicomponent reactions is an active area of research, aiming to leverage its properties for the efficient synthesis of complex molecules. nih.gov
| Application Area | Role of Tetramethylammonium Formate | Key Advantages | Representative Research Focus |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Hydrogen donor | Safer alternative to H2 gas, high selectivity, mild reaction conditions. | Selective reduction of nitro compounds, carbonyls, and other functional groups. |
| Polymer and Coating Industry | Catalyst and hardening agent | Tunable properties, can be used in various solvents or as a solid. nih.gov | Development of new polymer and coating formulations with enhanced properties. nih.gov |
| Electronics Manufacturing | Formulation component | Effective in residue removal and photoresist stripping. nih.gov | Creation of advanced cleaning and stripping solutions for electronic components. nih.gov |
| Organic Synthesis | Synthetic reagent | Non-halide ionic modifier, versatile in multicomponent reactions. nih.govnih.gov | Development of novel synthetic routes to complex organic molecules. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the intricate mechanisms of chemical reactions is crucial for their optimization and the development of new catalytic systems. Advanced spectroscopic techniques that allow for the real-time, or in situ, monitoring of reacting species are invaluable in this pursuit. While direct in situ spectroscopic studies specifically on reactions involving tetramethylammonium formate are still emerging, research on analogous systems provides a clear roadmap for future investigations.
In situ Raman and Fourier-transform infrared (FTIR) spectroscopy have proven to be powerful tools for monitoring the behavior of the formate ion in various catalytic processes, particularly in hydrogenation reactions. researchgate.netrsc.org For instance, in situ Raman spectroscopy has been successfully employed to quantitatively monitor the formation and consumption of formate species during the hydrogenation of carbon dioxide. researchgate.net These studies can track the changes in the vibrational modes of the formate ion, providing insights into its coordination to catalytic surfaces and its conversion to subsequent products. For example, the appearance and evolution of characteristic formate peaks can be correlated with reaction parameters such as temperature and pressure, offering a detailed kinetic and mechanistic picture. researchgate.net
Similarly, in situ FTIR spectroscopy is instrumental in identifying reaction intermediates in catalytic hydrogenation. rsc.org Studies on CO2 hydrogenation have used this technique to observe the generation and transformation of various surface species, including carbonates, carbonyls, and formates. rsc.org By analyzing the infrared spectra under reaction conditions, researchers can distinguish between active intermediates and spectator species, which is critical for understanding the reaction pathway. youtube.com
The future application of these techniques to reactions involving tetramethylammonium formate will be crucial. For example, in catalytic transfer hydrogenation, in situ spectroscopy could elucidate the precise mechanism of hydrogen transfer from the formate ion to the substrate. Furthermore, monitoring the tetramethylammonium cation itself could reveal its role beyond that of a simple counterion, such as its influence on the catalyst surface or its participation in the reaction mechanism. The development of operando spectroscopic methods, which combine catalytic activity measurements with simultaneous spectroscopic characterization, will be particularly insightful. rsc.org
| Spectroscopic Technique | Potential Information to be Gained | Analogous System Studied | Future Research Direction |
|---|---|---|---|
| In Situ Raman Spectroscopy | Quantitative monitoring of formate concentration, identification of formate binding modes. researchgate.net | CO2 hydrogenation. researchgate.net | Real-time monitoring of catalytic transfer hydrogenation reactions using tetramethylammonium formate. |
| In Situ FTIR Spectroscopy | Identification of reaction intermediates, understanding of surface adsorption and reaction pathways. rsc.org | CO2 hydrogenation over metal/zeolite catalysts. rsc.org | Elucidating the role of both the formate and tetramethylammonium ions in catalytic processes. |
| Operando Spectroscopy | Correlation of catalytic activity with real-time structural and electronic changes in the catalyst and reactants. rsc.org | Redox processes in heme-proteins. rsc.org | Developing a comprehensive understanding of structure-activity relationships in tetramethylammonium formate-based catalytic systems. |
Predictive Computational Design for Tailored Functionality
Computational chemistry, particularly density functional theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of chemical systems at the molecular level. nih.gov For tetramethylammonium formate, computational studies are beginning to shed light on its structure, reactivity, and interactions, paving the way for the rational design of new materials and catalysts with tailored functionalities.
Recent DFT calculations have been employed to understand the fundamental interactions between the tetramethylammonium cation and the formate anion. nih.gov These studies have revealed that despite the positive charge being formally on the nitrogen atom, the charge is polarized through the sigma bond framework, presenting four tetrahedral faces with significant positive charge. nih.gov The formate anion interacts with these faces, with its two oxygen atoms arranging in specific geometries to maximize electrostatic interactions. nih.gov This detailed understanding of the cation-anion pairing is crucial for predicting the compound's behavior in different chemical environments.
Furthermore, computational methods are being used to explore the role of the tetramethylammonium cation as a structure-directing agent (SDA) in the synthesis of zeolites. rsc.org Ab initio molecular dynamics simulations have shown that the tetramethylammonium ion plays a critical role in controlling the predominant silicate (B1173343) species in solution during the initial stages of zeolite formation. rsc.org By coordinating with specific silicate structures, it can lower the activation barriers for the formation of certain building blocks, ultimately directing the synthesis towards a specific zeolite topology. rsc.org
The future of computational design for tetramethylammonium formate lies in several key areas. Firstly, more sophisticated computational models can be developed to predict its catalytic activity in various reactions. By simulating the reaction pathways and calculating the activation energies for different substrates, it may be possible to design more efficient and selective catalytic systems. Secondly, computational screening can be used to identify new applications for this compound by predicting its interaction with a wide range of molecules and materials. Finally, the combination of computational modeling with experimental data from in situ spectroscopic studies will provide a powerful synergistic approach to unraveling complex reaction mechanisms and designing next-generation functional materials.
| Computational Method | Focus of Study | Key Insights | Future Prospects |
|---|---|---|---|
| Density Functional Theory (DFT) | Cation-anion interactions. nih.gov | Revealed charge distribution and preferred interaction geometries. nih.gov | Predicting reactivity and designing catalysts with tailored electronic properties. |
| Ab Initio Molecular Dynamics | Role as a structure-directing agent. rsc.org | Demonstrated control over silicate oligomerization in zeolite synthesis. rsc.org | Simulating the self-assembly of complex materials templated by tetramethylammonium formate. |
| Combined QM/MM Methods | Reaction mechanisms in complex environments. nih.gov | Provides a balance between accuracy and computational cost for large systems. nih.gov | Modeling catalytic reactions in solution and within the pores of materials. |
Integration into Multi-component and Hierarchical Systems
The ability of the tetramethylammonium cation to act as a structure-directing agent (SDA) is a key driver for its integration into complex multi-component and hierarchical systems. This is particularly evident in the synthesis of porous materials such as zeolites and metal-organic frameworks (MOFs).
In the synthesis of hierarchical zeolites , the tetramethylammonium cation can be used to control the formation of porous networks with multiple levels of pore sizes. mdpi.com Hierarchical zeolites, which possess both micropores and larger mesopores or macropores, offer significant advantages in catalysis, particularly for reactions involving bulky molecules. The tetramethylammonium ion can direct the formation of the microporous zeolite framework, while other strategies, such as the use of larger templates or post-synthetic treatments, can introduce the larger pores. The use of tetramethylammonium cations has been shown to influence the crystallinity and crystal size of zeolites. mdpi.com
The tetramethylammonium ion also plays a role as a template or modulator in the synthesis of metal-organic frameworks (MOFs) . tetramer.comyoutube.com MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. tetramer.com The size and shape of the pores in MOFs can be tuned by the choice of the metal and organic linker. The tetramethylammonium cation can be incorporated into the synthesis mixture to influence the crystallization process and the final structure of the MOF. Its presence can affect the formation of specific metal-ligand coordination environments and can also act as a counterion to balance the charge of the framework.
Future research in this area will likely focus on the use of tetramethylammonium formate in the synthesis of novel multi-component materials with tailored properties. This could include the development of new hierarchical catalysts with enhanced activity and selectivity, or the creation of functional MOFs for applications in gas storage, separation, and sensing. The ability to precisely control the structure of these materials at the molecular level, guided by the structure-directing properties of the tetramethylammonium ion, holds immense promise for the future of materials science.
| Material System | Role of Tetramethylammonium Ion | Resulting Properties | Potential Applications |
|---|---|---|---|
| Hierarchical Zeolites | Structure-directing agent for microporosity. mdpi.com | Controlled pore architecture, improved accessibility for bulky molecules. mdpi.com | Catalysis, adsorption, and separation. |
| Metal-Organic Frameworks (MOFs) | Template and charge-balancing agent. tetramer.comyoutube.com | Tunable porosity and functionality. tetramer.com | Gas storage, separation, sensing, and catalysis. tetramer.com |
| Multi-component Catalysts | Modulator of active sites, promoter of specific reaction pathways. | Enhanced catalytic activity and selectivity. | Fine chemical synthesis and green chemistry. |
Q & A
Basic Research Questions
Q. How can NMR spectroscopy be used to determine the dissociation constant (pKa) of formic acid in aqueous solutions?
- Methodology : Use tetramethylammonium (TMA) hydroxide as a titrating base in proton NMR experiments. The chemical shift of formic acid protons is measured relative to the TMA ion (0.1 M TMA bromide as an internal reference) .
- Key Data : Chemical shifts for formic acid protons remain concentration-independent between 0.05–0.2 M, simplifying pKa calculations via the Henderson-Hasselbalch equation.
- Example : In aromatic systems, TMA hydroxide avoids ion-pairing interference observed with Na+/K+ hydroxides, ensuring accurate shifts .
Q. What experimental designs are effective for quantifying formic acid emissions from organic materials (e.g., wood, paper)?
- Methodology : Use chamber-based experiments at controlled temperature (10–23°C) and relative humidity (20–50%). Measure emissions via gas chromatography or mass spectrometry, comparing field data with lab simulations .
- Key Findings : Formic acid emission rates range from 10–300 µg m⁻² h⁻¹. Lowering temperature by 13°C reduces emissions by 2–4×, while reducing humidity by 30% halves emissions .
Q. How does tetramethylammonium hydroxide (TMAH) enhance trace metal analysis in biological samples?
- Methodology : TMAH dissolves biological matrices without acid digestion, minimizing dilution and contamination. Pair with microconcentric nebulizers for stable aerosol generation in ICP-MS .
- Advantages : Reduces sample prep time by 50% compared to acid digestion and improves sensitivity for metals like Fe and Cu by avoiding matrix interference .
Advanced Research Questions
Q. How can computational methods resolve contradictions in ion-binding energy data for tetramethylammonium-benzene complexes?
- Methodology : Apply block-localized density functional theory (BLDFT) with HF/6-311G(d,p) basis sets. For TMA ions, use MP2/6-31G(d) to account for dispersion correlations .
- Key Data : Experimental binding enthalpy for TMA-benzene is 45 kJ mol⁻¹, while BLDFT predicts 48 kJ mol⁻¹. Adjust basis sets to reconcile discrepancies .
Q. What strategies optimize capillary electrophoresis (CE) separations of organic acids using tetramethylammonium ion-pairing reagents?
- Methodology : Use TMA hydroxide (≥98% purity) as a background electrolyte additive. Adjust pH to 8–9 to deprotonate formic acid, enhancing resolution via ion-pairing with TMA+ .
- Validation : Compare retention times with formic acid-TMAH mixtures (0.1% v/v) in LC-MS-grade water to minimize metal contamination .
Q. How do formic acid and TMAH interact in solvent systems for proteomic sample preparation?
- Methodology : Combine formic acid (98–100%) with TMA chloride (TMAC) in denaturation buffers. Use 0.1% formic acid for peptide solubilization and TMAC (10 mM) to stabilize disulfide bonds .
- Critical Insight : Formic acid’s low ion-pairing strength prevents MS signal suppression, unlike trifluoroacetic acid (TFA), making it ideal for LC-MS workflows .
Data Contradiction Analysis
Q. Why do formic acid emission rates vary between chamber experiments and field studies?
- Hypothesis : Chamber conditions lack real-world variables (e.g., air circulation, microbial activity).
- Resolution : Conduct parallel experiments with chamber simulations (23°C, 50% RH) and field measurements in archival storage rooms. Use multivariate regression to isolate temperature/humidity effects .
Q. How to address discrepancies in TMA ion’s dispersion energy calculations across computational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
